molecular formula C6H7N3 B2467242 1,5-Dimethyl-1H-pyrazole-3-carbonitrile CAS No. 54384-71-3

1,5-Dimethyl-1H-pyrazole-3-carbonitrile

Cat. No.: B2467242
CAS No.: 54384-71-3
M. Wt: 121.143
InChI Key: QJTFMFKUXJQSAO-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H7N3 It is a derivative of pyrazole, characterized by the presence of two methyl groups at positions 1 and 5, and a nitrile group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-pyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of enaminonitrile with urea in the presence of acetic acid can yield the desired compound . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like chromium (VI) oxide.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1,5-Dimethyl-1H-pyrazole-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

1,5-Dimethyl-1H-pyrazole-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

1,5-dimethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-5-3-6(4-7)8-9(5)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTFMFKUXJQSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54384-71-3
Record name 1,5-dimethyl-1H-pyrazole-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The method described in Part E of Examples 1 through 4 was used to treat 1,5-dimethyl-1H-pyrazole-3-carboxamide (5.0 g, 36 mmol) with phosphorous oxychloride (20 mL) to afford 3.9 g of 1,5-dimethyl-1H-pyrazole-3-carbonitrile. A small portion was recrystallized from hexane to provide the following data.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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